molecular formula C8H4BrF5 B3032505 1-Bromo-4-(pentafluoroethyl)benzene CAS No. 206560-66-9

1-Bromo-4-(pentafluoroethyl)benzene

Cat. No.: B3032505
CAS No.: 206560-66-9
M. Wt: 275.01
InChI Key: PVBVOTISXJPMFC-UHFFFAOYSA-N
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Description

1-Bromo-4-(pentafluoroethyl)benzene is an organic compound with the molecular formula C8H4BrF5. It is a colorless, volatile liquid with a sweet, pleasant odor and a boiling point of 83.3 °C. This compound is primarily used in the synthesis of various organic compounds due to its high reactivity.

Mechanism of Action

Target of Action

1-Bromo-4-(pentafluoroethyl)benzene is a bromobenzene derivative, characterized by a bromine atom attached to a benzene ring, which is further substituted with a pentafluoroethyl group. The primary targets of this compound are the carbon atoms at the benzylic position , which is the carbon atom adjacent to the aromatic ring. These carbon atoms play a crucial role in the reactions involving this compound, as they are the sites of electrophilic substitution .

Mode of Action

The compound interacts with its targets through a series of chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, a bromine atom is lost, leaving behind a radical that removes a hydrogen atom to form a new compound . This process is followed by a series of substitutions and rearrangements, resulting in the formation of the final product .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of various organic compounds. The compound can serve as a useful intermediate in organic synthesis. For instance, it can be used to introduce a phenyl group into other compounds . The compound’s ability to undergo a range of chemical reactions, including nucleophilic aromatic substitution and reactions with organometallic intermediates, allows it to influence a variety of biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it undergoes. For instance, in a free radical reaction, the compound can lead to the formation of a new compound with different properties . Additionally, the compound’s ability to introduce a phenyl group into other compounds can result in the synthesis of a variety of organic compounds .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromo-4-(pentafluoroethyl)benzene can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites and the overall metabolic balance within the cell. The presence of the bromine and pentafluoroethyl groups in the compound can influence its reactivity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other cellular structures, where it exerts its biochemical effects. The localization of this compound within the cell is essential for its activity and function, as it determines the specific biomolecules and pathways it interacts with .

Preparation Methods

1-Bromo-4-(pentafluoroethyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-(pentafluoroethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure the selective bromination at the para position.

Industrial production methods often involve large-scale bromination processes, where the reaction conditions are optimized for maximum yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

1-Bromo-4-(pentafluoroethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 4-(pentafluoroethyl)benzene using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 4-(pentafluoroethyl)phenol .

Scientific Research Applications

1-Bromo-4-(pentafluoroethyl)benzene has several scientific research applications:

    Organic Synthesis: It is widely used as a reagent in the synthesis of complex organic molecules, including aryl bromides and other substituted benzenes.

    Material Science: This compound serves as a precursor for the bottom-up synthesis of graphene nanoribbons, which are crucial for their electronic properties.

    Fluorescence Studies: It exhibits intriguing fluorescence properties, making it useful in optical materials and fluorescence-based sensing technologies.

    Liquid Crystal Intermediates: It is used in the synthesis of liquid crystal intermediates, which are fundamental in liquid crystal display technologies.

Comparison with Similar Compounds

1-Bromo-4-(pentafluoroethyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-3-(pentafluoroethyl)benzene: This compound has the bromine atom at the meta position instead of the para position, leading to different reactivity and applications.

    1-Bromo-4-(2,2-diphenylvinyl)benzene: This compound exhibits significant photoluminescence in both solution and solid states, making it useful in fluorescence studies.

    1-Bromo-4-n-pentylbenzene: This derivative is used in the synthesis of liquid crystal intermediates, similar to this compound.

The uniqueness of this compound lies in its high reactivity and versatility in various chemical reactions, making it an indispensable tool in organic synthesis and material science.

Properties

IUPAC Name

1-bromo-4-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5/c9-6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBVOTISXJPMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20709780
Record name 1-Bromo-4-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206560-66-9
Record name 1-Bromo-4-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(pentafluoroethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Under argon in a microwave vial 2 g 1-bromo-4-iodobenzene, 3.3 g trimethyl(perfluoroethyl)silane, 493 mg potassium fluoride and 2 g copper iodide are suspended in 10 ml N,N-dimethylformamide. The mixture is heated for 12 hours at 80° C. Further 3.3 g trimethyl(perfluoroethyl)silane are added and heating is continued for 48 hours. Then the mixture is partitioned between 2 M ammonia and diethylether. The aqueous phase is twice extracted with diethylether. The combined organic phases are washed three times with water and dried with magnesium sulphate. The solvent is evaporated in vacuo (300 mbar, temperature of water bath 50° C.). The residue is chromatographed on silica gel (dichloromethane).
Quantity
2 g
Type
reactant
Reaction Step One
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3.3 g
Type
reactant
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493 mg
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reactant
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3.3 g
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reactant
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10 mL
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solvent
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2 g
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catalyst
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Synthesis routes and methods II

Procedure details

Pentafluoroethyl iodide (521 mg, 2.12 mmol) was condensed into a vial containing 1-bromo-4-iodobenzene (300 mg, 1.06 mmol), copper(0) powder (135 mg, 2.12 mmol), and DMSO (5 mL). The vial was then sealed and subjected to microwave irradiation at 150° C. for 60 min. GC-MS proved consumption of the starting material yielding both 1-bromo-4-pentafluoroethylbenzene and 1-iodo-4-pentafluoroethylbenzene intermediates. The mixture (1.06 mmol) was transferred to a 250 mL round bottom flask and 3-p-tolyl-1H-[1,2,4]triazole (169 mg, 1.06 mmol), Cs2CO3 (1.38 g, 4.24 mmol), CuI (202 mg, 1.06 mmol), 8-hydroxyquinoline (2 mg, 0.011 mmol), and DMF/H2O (12 mL; 10:1 solution) were added. The solution was stirred at reflux at 160° C. for 6 h. Upon completion, the cooled contents were poured into H2O and precipitation was allowed for 1 h. The precipitate was collected by vacuum filtration and dried overnight in a 45° C. vacuum oven. The crude 1-(4-pentafluoroethylphenyl)-3-p-tolyl-1H-[1,2,4]triazole intermediate was used in step 2 without further purification.
Quantity
521 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
copper(0)
Quantity
135 mg
Type
catalyst
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The requisite {cis-5-[4-(pentafluoroethyl)phenyl]tetrahydrofuran-2-yl}methanol was prepared via Suzuki reaction of (5-formylfuran-2-yl)boronic acid with 1-bromo-4-(pentafluoroethyl)benzene, followed by hydrogenation over palladium on carbon. 1-Bromo-4-(pentafluoroethyl)benzene was prepared according to the method of W. Lambert et al., PCT Int. Appl., 2011017513, Feb. 10, 2011.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

1-(4-Pentafluoroethyl-phenyl)-3-p-tolyl-1H-[1,2,4]triazole. Pentafluoroethyl iodide (521 mg, 2.12 mmol) was condensed into a vial containing 1-bromo-4-iodobenzene (300 mg, 1.06 mmol), copper(0) powder (135 mg, 2.12 mmol), and DMSO (5 mL). The vial was then sealed and subjected to microwave irradiation at 150° C. for 60 min. GC-MS proved consumption of the starting material yielding both 1-bromo-4-pentafluoroethylbenzene and 1-iodo-4-pentafluoroethylbenzene intermediates. The mixture (1.06 mmol) was transferred to a 250 mL round bottom flask and 3-p-tolyl-1H-[1,2,4]triazole (169 mg, 1.06 mmol), Cs2CO3 (1.38 g, 4.24 mmol), CuI (202 mg, 1.06 mmol), 8-hydroxyquinoline (2 mg, 0.011 mmol), and DMF/H2O (12 mL; 10:1 solution) were added. The solution was stirred at reflux at 160° C. for 6 h. Upon completion, the cooled contents were poured into H2O and precipitation was allowed for 1 h. The precipitate was collected by vacuum filtration and dried overnight in a 45° C. vacuum oven. The crude 1-(4-pentafluoroethylphenyl)-3-p-tolyl-1H-[1,2,4]triazole intermediate was used in step 2 without further purification.
Name
1-(4-Pentafluoroethyl-phenyl)-3-p-tolyl-1H-[1,2,4]triazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
521 mg
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
copper(0)
Quantity
135 mg
Type
catalyst
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution of 4-bromo-iodobenzene (500 mg, 1.77 mmol), trimethylsilylpentafluoroethane (679 mg, 3.53 mmol), copper iodide (672 mg, 3.53 mmol) and potassium fluoride (205 mg, 3.53 mmol) in N-methylpyrolidone (1.0 mL) was heated with stirring at 100° C. for three hours in a sealed reaction vessel. After cooling to room temperature, the reaction mixture was purified by silica gel column chromatography (hexane:ethyl acetate=20:1) to give 1-bromo-4-pentafluoroethylbenzene as a colorless liquid (253 mg, 52%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
679 mg
Type
reactant
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
672 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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